Enlimomab pegol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Enlimomab pegol is synthesized using recombinant DNA technology. The gene encoding the Fab fragment is inserted into a suitable expression vector, which is then introduced into a host cell line, such as Chinese Hamster Ovary (CHO) cells . The cells are cultured under specific conditions to express the Fab fragment, which is then harvested and purified using techniques such as affinity chromatography .
Industrial Production Methods
The industrial production of this compound involves large-scale cell culture bioreactors. The CHO cells are grown in bioreactors with controlled temperature, pH, and nutrient supply to optimize the yield of the Fab fragment . The harvested product undergoes multiple purification steps, including filtration and chromatography, to ensure high purity and quality .
化学反応の分析
Types of Reactions
Enlimomab pegol primarily undergoes binding interactions with its target, ICAM-1. It does not typically undergo chemical reactions such as oxidation, reduction, or substitution in its therapeutic context .
Common Reagents and Conditions
The primary reagents involved in the production of this compound are those used in cell culture and purification processes, such as growth media, buffers, and chromatography resins .
Major Products Formed
The major product formed is the Fab fragment of the monoclonal antibody, which specifically binds to ICAM-1 and inhibits leukocyte adhesion to the vascular endothelium .
科学的研究の応用
作用機序
Enlimomab pegol exerts its effects by binding to the extracellular domain 2 of the ICAM-1 molecule . This binding inhibits the adhesion of leukocytes to the vascular endothelium, thereby reducing leukocyte extravasation and inflammatory tissue injury . The molecular targets involved include ICAM-1 and the β2 integrins on leukocytes .
類似化合物との比較
Similar Compounds
Certolizumab pegol: A pegylated monoclonal antibody against tumor necrosis factor-alpha (TNF-alpha), used to treat autoimmune conditions.
Infliximab: A monoclonal antibody against TNF-alpha, used for similar indications as certolizumab pegol.
Adalimumab: Another monoclonal antibody targeting TNF-alpha, used in the treatment of autoimmune diseases.
Uniqueness
Enlimomab pegol is unique in its specific targeting of ICAM-1, which plays a crucial role in leukocyte adhesion and inflammatory responses . Unlike TNF-alpha inhibitors, this compound directly interferes with the adhesion process, providing a different mechanism of action and therapeutic potential .
特性
CAS番号 |
169802-84-0 |
---|---|
分子式 |
C6H10FNO2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。